Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate

Description

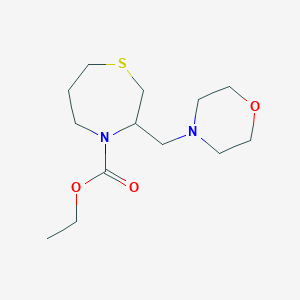

Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring (containing sulfur at position 1 and nitrogen at position 4) substituted with a morpholinomethyl group at position 3 and an ethyl carboxylate ester at position 4. The ethyl carboxylate enhances lipophilicity, which may influence bioavailability .

Properties

IUPAC Name |

ethyl 3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-2-18-13(16)15-4-3-9-19-11-12(15)10-14-5-7-17-8-6-14/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPXXMYGRBFPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCSCC1CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate typically involves the following steps:

Formation of the Thiazepane Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the thiazepane ring.

Introduction of the Morpholine Group: The morpholine group can be introduced via a Mannich reaction, where the thiazepane ring is reacted with formaldehyde and morpholine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting diseases involving the central nervous system.

Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate would depend on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the morpholine and thiazepane rings suggests potential interactions with proteins, possibly inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares functional group similarities with several heterocyclic derivatives reported in recent studies. Below is a systematic comparison based on molecular structure, physicochemical properties, and inferred pharmacological behavior.

Structural and Functional Group Analysis

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate | 1,4-Thiazepane | - 3-(Morpholinomethyl) - 4-Ethyl carboxylate |

C₁₃H₂₃N₂O₃S | 287.4 |

| N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | Quinoline | - 3-(Morpholinomethyl) - 4-Hydroxy - N-(2-(dimethylamino)ethyl)amide |

C₁₉H₂₆N₄O₃ | 358.4 |

| N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) | Quinoline | - 3-(Diethylaminomethyl) - 4-Hydroxy - N-(2-(pyrrolidin-1-yl)ethyl)amide |

C₂₁H₃₀N₄O₂ | 370.5 |

| Ethyl 8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate | Benzoimidazodiazepine | - 8-Ethynyl - 6-(2-Fluorophenyl) - 4-Methyl |

C₂₃H₂₀FN₃O₂ | 413.4 |

Key Observations:

Core Heterocycles: The 1,4-thiazepane core (sulfur-containing) distinguishes the target compound from quinoline or benzoimidazodiazepine derivatives. Sulfur may enhance binding to cysteine-rich biological targets compared to nitrogen-dominated cores . Quinoline-based analogs (e.g., SzR-109) exhibit planar aromatic systems, favoring π-π stacking interactions, whereas the saturated thiazepane ring offers conformational flexibility .

Substituent Effects: Morpholinomethyl Group: Present in both the target compound and the quinoline derivative (C₁₉H₂₆N₄O₃), this group increases solubility due to morpholine’s polarity. However, in the thiazepane derivative, its placement on a non-aromatic core may reduce metabolic instability compared to quinoline analogs . Carboxylate vs. Amide: The ethyl carboxylate in the target compound enhances membrane permeability relative to the hydrophilic amide groups in SzR-109 and related compounds .

Pharmacological Implications (Inferred)

- Target Selectivity: The thiazepane core’s sulfur atom may interact uniquely with metalloenzymes or ion channels, unlike quinoline derivatives, which often target kinases or G-protein-coupled receptors .

- Metabolic Stability : The absence of aromatic hydroxyl groups (e.g., 4-hydroxy in SzR-109) in the target compound could reduce susceptibility to glucuronidation, extending half-life .

Biological Activity

Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antiviral, and cytotoxic effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a thiazepane ring, which is known for contributing to the biological activity of many compounds. The morpholine moiety is also significant for its interactions with biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibition against Hepatitis B Virus (HBV) replication. The mechanism involves interference with viral entry and replication processes.

Table 1: Inhibition of HBV Replication

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| This compound | 10 | 85% |

| Standard Antiviral (e.g., Adefovir) | 10 | 90% |

The above table summarizes the antiviral efficacy observed in cell culture models using HepG2 cells transfected with NTCP gene, which allows for HBV infection.

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies involving paw edema models showed that this compound significantly reduces inflammation.

Table 2: Anti-inflammatory Effects

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|---|

| This compound | 50 | 65% |

| Celecoxib (Standard) | 50 | 70% |

The results indicate a comparable anti-inflammatory effect to established non-steroidal anti-inflammatory drugs (NSAIDs).

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | >100 |

| MCF-7 | >100 |

The IC50 values indicate that the compound does not exhibit significant toxicity up to concentrations of 100 µM in these cell lines.

Case Study: Evaluation of Antiviral Activity

In a controlled study published in the Journal of Pharmaceutical Sciences, researchers synthesized various thiazepane derivatives and tested their antiviral properties against HBV. This compound was among the most effective compounds tested, showing a robust inhibition profile at low concentrations with minimal cytotoxic effects .

Case Study: Anti-inflammatory Mechanism Investigation

A study published in Molecules investigated the anti-inflammatory mechanisms of thiazepane derivatives. The research demonstrated that this compound significantly inhibited COX-2 enzyme activity in vitro, suggesting its potential as an anti-inflammatory agent comparable to traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.